molecular formula C12H8ClN3 B1599887 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 208459-81-8

4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1599887
CAS No.: 208459-81-8
M. Wt: 229.66 g/mol
InChI Key: YDDOENFAKYOBJS-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . This compound’s interaction with JAK enzymes disrupts the signaling cascade, leading to altered gene expression and cellular responses.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with JAK enzymes, leading to their inhibition . This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the transcription of target genes involved in cell survival and proliferation . The compound’s ability to modulate gene expression is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 These interactions can lead to the formation of metabolites that may have distinct biological activities

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and apoptosis . Post-translational modifications and targeting signals play a role in its precise localization within cells.

Properties

IUPAC Name

4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDOENFAKYOBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467625
Record name 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208459-81-8
Record name 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.